Methyl 4-((3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)benzoate is a synthetic organic compound characterized by its complex structure and potential pharmacological applications. This compound is notable for its dual action as a modulator of adenosine receptors, specifically functioning as an inverse agonist for adenosine A1 receptors and an antagonist for A2A and A2B receptors. Its unique molecular design incorporates several functional groups that contribute to its biological activity.
The compound is synthesized in laboratory settings, often involving multi-step synthetic routes that incorporate various chemical reactions. It is cataloged in databases like PubChem, where it can be referenced for further research and development purposes.
Methyl 4-((3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)benzoate belongs to the class of synthetic organic compounds. Its classification highlights its synthetic origin and potential uses in medicinal chemistry.
The synthesis of Methyl 4-((3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)benzoate typically involves several key steps:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Characterization techniques like NMR spectroscopy and mass spectrometry are employed to confirm the structure of the synthesized compound.
Key structural features include:
Methyl 4-((3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)benzoate undergoes various chemical reactions that can be categorized as follows:
The reactivity of this compound is influenced by its electronic structure, which can be modified through substitution patterns on the aromatic rings or nitrogen atoms.
The mechanism of action for Methyl 4-((3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)benzoate primarily involves its interaction with adenosine receptors:
Studies have shown that this compound exhibits a favorable half-life in biological systems (≥240 minutes in both rat and human plasma), indicating potential for oral bioavailability and therapeutic use.
Methyl 4-((3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)benzoate is characterized by:
Key chemical properties include:
Methyl 4-((3-((3-(pyrazin-2-y)-1,2,4 -oxadiazol -5 -yl)methyl)piperidin -1 -yl)sulfonyl)benzoate has potential applications in:
CAS No.: 51068-94-1
CAS No.: 26931-87-3
CAS No.: 77466-09-2